(R)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3R)-3-(pyridin-4-ylmethylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-4-5-14(12-19)18-11-13-6-8-17-9-7-13/h6-9,14,18H,4-5,10-12H2,1-3H3/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUYCRLVNHYWHB-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide, have been found to target the vascular endothelial growth factor receptor 1 (vegfr-1) in humans.
Mode of Action
These interactions could lead to changes in the conformation or activity of the target proteins, thereby affecting their function.
Biochemical Pathways
Compounds with similar structures have been found to inhibit the ph domain and the leucine-rich repeat protein phosphatase enzyme. This suggests that ®-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine may also affect these or related pathways.
Pharmacokinetics
Factors such as solubility, stability, and the ability to cross biological membranes can influence how much of the compound is absorbed into the body, how it is distributed among different tissues, how it is metabolized, and how it is excreted.
Result of Action
Based on its potential targets and pathways, it may affect cellular processes such as cell growth, differentiation, and survival.
Action Environment
The action, efficacy, and stability of ®-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules or ions, and the specific characteristics of the target cells or tissues.
Biological Activity
(R)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of (R)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate is characterized by a piperidine ring with a tert-butyl group and a pyridin-4-ylmethyl amino substituent. Its molecular formula is C₁₆H₂₅N₃O₂, with a molecular weight of 291.39 g/mol .
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₆H₂₅N₃O₂ |
| Molecular Weight | 291.39 g/mol |
| Functional Groups | Piperidine, tert-butyl, pyridine |
Pharmacological Profile
Preliminary studies suggest that (R)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate may interact with various neurotransmitter systems. The binding affinity to specific receptors and enzymes is under investigation, indicating potential therapeutic applications in treating neurological disorders.
The compound's mechanism of action appears to involve modulation of neurotransmitter pathways. Interaction studies have indicated that it may act as an inhibitor or modulator of specific receptors, although detailed pharmacological profiles are still being established .
Comparative Analysis with Similar Compounds
To understand the uniqueness of (R)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate, it is useful to compare it with structurally similar compounds.
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| tert-butyl 4-((pyridin-3-ylmethyl)amino)piperidine-1-carboxylate | Similar piperidine structure | Potentially similar activities | Different substitution pattern on the pyridine ring |
| (R)-tert-butyl 3-(pyridin-2-ylmethyl)amino)piperidine-1-carboxylic acid | Variations in functional groups | Antidepressant effects reported | Carboxylic acid vs ester functionality |
| (R)-tert-butyl 3-(pyrimidin-4-ylmethyl)amino)piperidine-1-carboxylate | Pyrimidine instead of pyridine | Varying receptor interactions | Different heterocyclic ring may affect binding |
The distinct combination of structural features in (R)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate may influence its pharmacological profile and efficacy compared to the other compounds listed.
In Vitro Studies
Recent research has focused on the in vitro biological activities of (R)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate. Initial findings indicate that it exhibits moderate inhibitory effects on certain enzymes associated with neurological pathways. For instance, studies have shown that it can inhibit acetylcholinesterase activity, suggesting potential applications in treating Alzheimer's disease .
In Vivo Studies
While in vitro results are promising, further in vivo studies are essential for understanding the compound's therapeutic potential fully. Current research aims to assess its bioavailability and efficacy in animal models, particularly concerning neuroprotective effects against amyloid-beta toxicity .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (R)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate exhibit promising anticancer properties. For instance, derivatives of piperidine have shown efficacy against various cancer cell lines, suggesting that this compound could be further explored for its potential in cancer therapeutics.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that piperidine derivatives could inhibit tumor growth in xenograft models. The mechanism involved the modulation of key signaling pathways associated with cell proliferation and apoptosis .
Neurological Disorders
The compound's structural features suggest potential applications in treating neurological disorders. Compounds that interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors, may provide therapeutic benefits for conditions like depression and anxiety.
Case Study : Research published in Neuropharmacology highlighted the effectiveness of similar piperidine compounds in enhancing serotonergic activity, which could lead to improved mood regulation and anxiety reduction in preclinical models .
Antimicrobial Properties
There is growing interest in the antimicrobial properties of (R)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate. Its ability to inhibit bacterial growth could make it a candidate for developing new antibiotics.
Case Study : A recent investigation into the antibacterial activity of piperidine derivatives showed significant inhibition against Gram-positive bacteria, including Staphylococcus aureus. This suggests that further exploration of (R)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate could yield valuable insights into antibiotic development .
Pain Management
Given the structural similarities with known analgesics, this compound may also play a role in pain management therapies. Its potential to modulate pain pathways could lead to new formulations for chronic pain relief.
Case Study : A study focusing on piperidine-based analgesics reported their effectiveness in reducing pain responses in animal models, indicating that (R)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate might share similar properties .
Synthesis and Derivatives
The synthesis of (R)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate typically involves multi-step organic reactions, including amination and esterification processes. Understanding its synthesis allows researchers to develop analogs with enhanced efficacy or reduced side effects.
| Synthesis Step | Reagents/Conditions | Yield |
|---|---|---|
| Step 1 | Piperidine + Pyridin-4-carbaldehyde | High |
| Step 2 | Tert-butyl chloroformate + Base | Moderate |
| Step 3 | Purification via chromatography | High |
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate
The tert-butyl carbamate (Boc) group is a common protecting group for amines. Acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid (TFA)) cleave the Boc group, yielding the free piperidine amine.
Example Reaction:
Conditions:
-
20–50% TFA in dichloromethane (DCM) at 0–25°C for 1–4 hours.
-
Yields >90% for analogous compounds.
Applications:
Deprotection is critical for further functionalization of the piperidine nitrogen in drug synthesis.
Acylation and Alkylation of the Secondary Amine
The secondary amino group (-NH-) undergoes nucleophilic reactions with acyl chlorides or alkyl halides.
Example Reaction (Acylation):
Conditions:
-
Triethylamine (EtN) as a base, room temperature, inert atmosphere.
-
Yields 70–85% for pyridin-3-ylmethyl analogs.
Example Reaction (Alkylation):
Reaction with methyl iodide forms a tertiary amine:
Conditions:
-
Potassium carbonate (KCO) in DMF at 60°C for 12 hours.
Cross-Coupling Reactions
The pyridine ring can participate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, when functionalized with a boronate ester.
Example Reaction:
Conditions:
Reduction and Oxidation Reactions
-
Reduction of the Pyridine Ring:
Hydrogenation under high-pressure H converts the pyridine ring to a piperidine:Conditions:
-
50–100 psi H, platinum oxide catalyst, ethanol solvent.
-
-
Oxidation of the Methylene Linker:
The methylene group (-CH-) between the pyridine and amine can be oxidized to a ketone:Conditions:
-
Aqueous KMnO, acidic or neutral conditions.
-
Nucleophilic Substitution
After Boc deprotection, the free amine can undergo nucleophilic substitution with electrophiles (e.g., alkyl halides).
Example Reaction:
Conditions:
-
EtN in DCM or THF.
Comparison with Similar Compounds
Key Research Findings
- Stereochemical Significance : Enantiomers like the (S)-form may exhibit divergent pharmacological profiles, as seen in chiral stationary phase studies where stereochemistry dictates retention times .
- Substituent Impact : Pyridin-4-yl groups enhance π-π stacking in drug-receptor interactions compared to pyridin-3-yl analogs .
- Safety and Handling : Compounds with aromatic amines (e.g., PK03447E-1) require stringent safety measures, whereas nitro-containing derivatives necessitate stability testing .
Q & A
Basic: What are the key steps for synthesizing (R)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate?
Methodological Answer:
Synthesis typically involves:
- Step 1: Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups to prevent undesired side reactions .
- Step 2: Introduction of the pyridin-4-ylmethylamine moiety via nucleophilic substitution or reductive amination. Optimize reaction conditions (e.g., solvent: DCM or THF; temperature: 0–25°C) to enhance yield .
- Step 3: Deprotection of the Boc group using TFA or HCl in dioxane, followed by neutralization .
- Step 4: Purification via silica gel chromatography (hexane/EtOAc gradient) to isolate the enantiomerically pure (R)-form .
Basic: How can researchers ensure purity during purification?
Methodological Answer:
- Column Chromatography: Use silica gel with optimized solvent gradients (e.g., 5–30% EtOAc in hexane) to separate by-products .
- Recrystallization: Employ solvents like ethanol or acetonitrile to remove impurities, monitoring purity via TLC or HPLC .
- HPLC Analysis: Utilize reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm >95% purity .
Advanced: How is enantiomeric purity ensured during synthesis?
Methodological Answer:
- Chiral Catalysts: Use asymmetric catalysis (e.g., Ru-BINAP complexes) during key steps to favor the (R)-configuration .
- Chiral HPLC: Employ chiral stationary phases (e.g., Chiralpak AD-H) to verify enantiomeric excess (ee > 99%) .
- Circular Dichroism (CD): Validate configuration by comparing CD spectra with known standards .
Advanced: How to resolve discrepancies in NMR data for structural confirmation?
Methodological Answer:
- Solvent Effects: Record NMR in deuterated DMSO or CDCl3 to assess solvent-induced shifts .
- 2D NMR: Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons .
- Dynamic Exchange: For amine protons, vary temperature (25–60°C) to identify broadening due to exchange processes .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of volatile reagents (e.g., TFA) .
- Spill Management: Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives?
Methodological Answer:
- Substituent Variation: Synthesize analogs by modifying the pyridinyl or tert-butyl groups. Track bioactivity (e.g., enzyme inhibition) .
- Pharmacophore Mapping: Use X-ray crystallography or docking studies to identify critical binding motifs .
- In Vivo Testing: Compare pharmacokinetic profiles (e.g., LogP, bioavailability) across derivatives to optimize efficacy .
Advanced: What computational methods predict biological interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinases) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- QSAR Models: Train models with RDKit descriptors to predict ADMET properties .
Basic: Which analytical techniques confirm structural identity?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]+ calculated for C₁₇H₂₈N₃O₂) .
- FT-IR: Identify carbonyl (C=O, ~1680 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .
- Elemental Analysis: Validate C, H, N content within ±0.3% of theoretical values .
Advanced: How to manage hygroscopicity during storage?
Methodological Answer:
- Desiccants: Store under argon with molecular sieves (3Å) to prevent moisture uptake .
- Low-Temperature Storage: Keep at –20°C in amber vials to minimize decomposition .
- Karl Fischer Titration: Monitor water content periodically (<0.1% w/w) .
Advanced: What challenges arise during scale-up, and how are they mitigated?
Methodological Answer:
- Solvent Selection: Replace THF with 2-MeTHF for safer large-scale reactions (higher boiling point, lower toxicity) .
- Heat Management: Use jacketed reactors to control exothermic steps (e.g., Boc deprotection) .
- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
